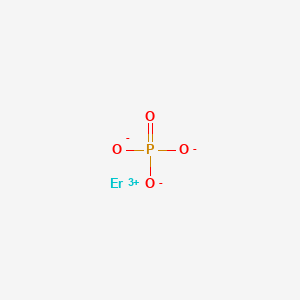

Erbium phosphate

概要

説明

Erbium is a chemical element that is a rare-earth metal of the lanthanide series of the periodic table . It is a silvery-white metal that is relatively stable in air . Erbium slowly reacts with water and quickly dissolves in diluted acids . It is used in fiber-optic telecommunications as a component of the signal amplifiers in long-distance telephone and data cables .

Synthesis Analysis

Erbium phosphide can be formed by the reaction of erbium and phosphorus . The synthesis of erbium-doped yttria phosphors has also been reported .

Molecular Structure Analysis

The number of electrons in each of Erbium’s shells is [2, 8, 18, 30, 8, 2] and its electron configuration is [Xe]4f 12 6s 2 . Erbium phosphide forms crystals of a cubic system .

Chemical Reactions Analysis

Erbium exhibits a reaction with water, resulting in the formation of its corresponding hydroxide compound . In a phosphate transfer reaction, a phosphate group is transferred from a phosphate group donor molecule to a phosphate group acceptor molecule .

Physical And Chemical Properties Analysis

Erbium has a melting point of 1529°C, 2784°F, 1802 K and a boiling point of 2868°C, 5194°F, 3141 K . Its density is 9.07 g cm−3 . Erbium slowly tarnishes in air and is attacked by water . Erbium-doped phosphate glass waveguides can be deposited using the sol–gel method .

科学的研究の応用

Erbium-doped phosphate glass waveguides show high optical gain per unit length at low pump power, useful in integrated optical devices (Yan et al., 1997).

Erbium–ytterbium microlasers, using erbium-doped phosphate glasses, have potential in optical communications and telemetry, particularly in the 1530–1560 nm wavelength range (Laporta et al., 1999).

Erbium-doped bismuth phosphate glasses, when optimized, show promise for compact optical fiber lasers and amplifiers operating at 1.53 µm, beneficial for near-infrared laser applications (Damodaraiah et al., 2018).

Erbium-doped K–Sr–Al phosphate glasses have been studied for their spectroscopic properties, indicating their usefulness for laser and optical amplifier applications at 1.53 µm (Linganna et al., 2015).

Studies on erbium environments in various multicomponent glasses, including phosphate glasses, contribute to understanding their photoluminescence spectra, important for developing photonic devices (Peters & Houde-Walter, 1998).

Erbium-doped sodium phosphate glasses show variations in thermal, chemical, and structural characteristics with changes in Er2O3 content, influencing their potential applications in photonics (Shih, 2004).

The luminescence properties of erbium-doped phosphate glasses have been extensively studied, revealing their suitability for various photonic applications due to their spectroscopic quality factors (Hraiech et al., 2017).

Erbium–ytterbium-codoped phosphate glass exhibits frequency upconversion, making it suitable for applications in the field of laser technology (Song et al., 2001).

Novel zinc phosphate – germanate oxide systems doped with erbium ions have been explored for their potential applications in medicine (Bolundut et al., 2018).

作用機序

Safety and Hazards

将来の方向性

Erbium-ytterbium-doped laser gain media are used for fiber lasers and fiber amplifiers, and sometimes in diode-pumped bulk lasers . The fabrication of an optical waveguide amplifier for integrated optics has been reported . Optimizing material composition and device geometries are among future research directions to increase the net gain in Er-doped optical amplifiers .

特性

IUPAC Name |

erbium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULIUKARWFBDF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162269 | |

| Record name | Erbium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14298-38-5 | |

| Record name | Erbium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014298385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

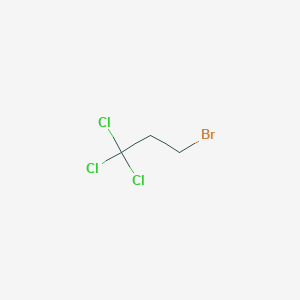

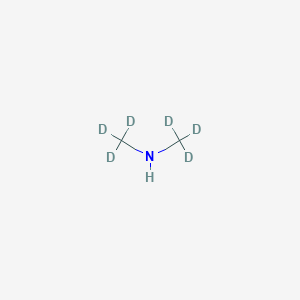

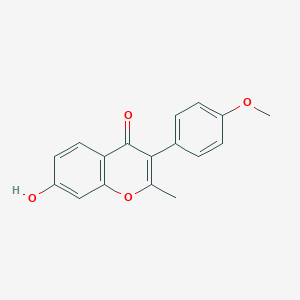

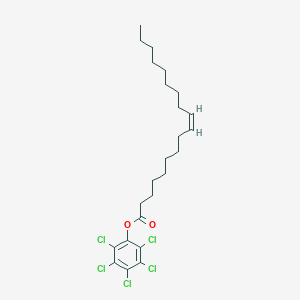

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

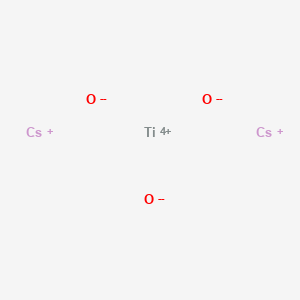

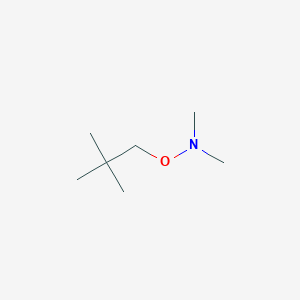

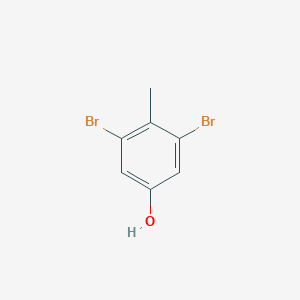

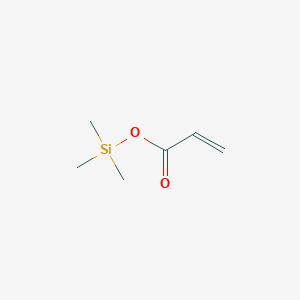

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)